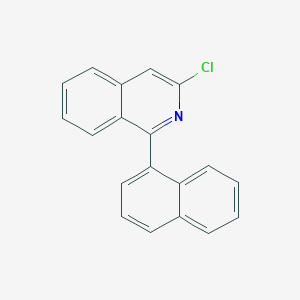
3-Chloro-1-(naphthalen-1-yl)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1-(naphthalen-1-yl)isoquinoline is an organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinolines This compound is characterized by the presence of a chloro group at the third position and a naphthyl group at the first position of the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-(naphthalen-1-yl)isoquinoline can be achieved through several synthetic routes. One common method involves the use of a palladium-catalyzed cross-coupling reaction between 3-chloroisoquinoline and 1-bromonaphthalene. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, under an inert atmosphere at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar cross-coupling reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-(naphthalen-1-yl)isoquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of functionalized isoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide or potassium tert-butoxide, and are carried out under reflux conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Functionalized isoquinoline derivatives with various substituents at the third position.
Scientific Research Applications
3-Chloro-1-(naphthalen-1-yl)isoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 3-Chloro-1-(naphthalen-1-yl)isoquinoline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(Naphthalen-1-yl)isoquinoline: Lacks the chloro group at the third position.
3-Bromo-1-(naphthalen-1-yl)isoquinoline: Contains a bromo group instead of a chloro group.
3-Methyl-1-(naphthalen-1-yl)isoquinoline: Contains a methyl group instead of a chloro group.
Uniqueness
3-Chloro-1-(naphthalen-1-yl)isoquinoline is unique due to the presence of the chloro group, which can influence its reactivity and interactions with other molecules
Properties
Molecular Formula |
C19H12ClN |
|---|---|
Molecular Weight |
289.8 g/mol |
IUPAC Name |
3-chloro-1-naphthalen-1-ylisoquinoline |
InChI |
InChI=1S/C19H12ClN/c20-18-12-14-7-2-4-10-16(14)19(21-18)17-11-5-8-13-6-1-3-9-15(13)17/h1-12H |
InChI Key |
WRMIFOPMPTVIOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NC(=CC4=CC=CC=C43)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 3-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-2-yl)benzoate;hydrochloride](/img/structure/B15223017.png)
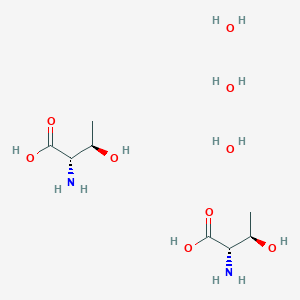
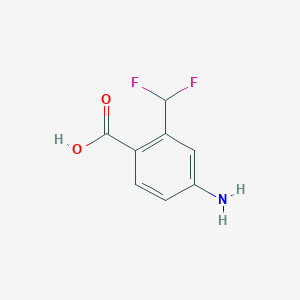
![3-Bromo-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15223032.png)

![5-Methylbenzo[b]thiophene 1,1-dioxide](/img/structure/B15223043.png)
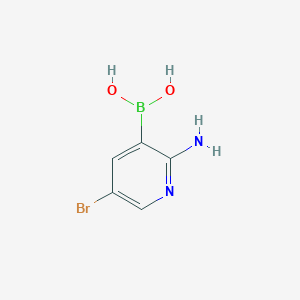
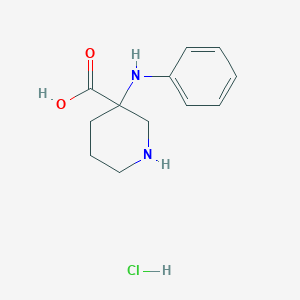
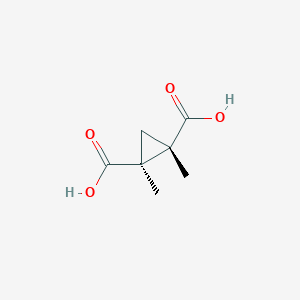
![3-Iodo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15223082.png)


